Dichloro-(ethoxy)borane
Description
Overview of Boron-Containing Reagents in Contemporary Organic Synthesis
Boron-containing compounds have become indispensable tools in modern organic synthesis over the last several decades. acs.org Their versatility is highlighted by their central role in cornerstone reactions such as hydroboration and the Nobel Prize-winning Suzuki-Miyaura cross-coupling, which facilitates the formation of carbon-carbon bonds. acs.org The utility of these reagents extends to the synthesis of complex molecules, including pharmaceuticals and advanced materials. acs.orgontosight.ai For instance, several boron-containing drugs have received FDA approval for treating conditions like cancer and infections. benthamdirect.com The unique electronic properties of boron, particularly its electron-deficient nature in trivalent compounds, confer significant Lewis acidity and reactivity, making organoboranes valuable as reagents, catalysts, and synthetic intermediates. acs.orgbenthamdirect.com The development of a vast array of boron-based reagents, including boranes, boronic acids, and their derivatives, continues to push the boundaries of chemical synthesis. jst.go.jpmdpi.com
Historical Development and Evolution of Haloborane Reagents in Chemical Transformations
The journey of borane (B79455) chemistry began with the pioneering work of Alfred Stock, who developed the necessary techniques, such as the glass vacuum line, to handle these often volatile and pyrophoric compounds. wikipedia.org However, it was the extensive research led by Herbert C. Brown and his collaborators that truly unlocked the synthetic potential of boranes, culminating in Brown's 1979 Nobel Prize in Chemistry. wikipedia.orgorganic-chemistry.org His work established hydroboration as a foundational method in organic synthesis. wikipedia.org Within this broader field, haloboranes—boron compounds bearing one or more halogen atoms—emerged as particularly useful reagents. The reactivity of the boron-halogen bond allows for a wide range of chemical transformations. thieme-connect.de Early research focused on the synthesis and Lewis acidic properties of simple boron trihalides. thieme-connect.de Subsequent developments led to the creation of more complex haloborane reagents, such as alkyldichloroboranes and dialkylchloroboranes, which offer enhanced selectivity and functionality in reactions like hydroboration and as precursors for other organoboranes. acs.orgacs.org
Dichloro-(ethoxy)borane within the Family of Haloboranes: General Considerations
This compound (C₂H₅OBCl₂) is a member of the dihalo(oxy)borane subclass of haloboranes. ontosight.aithieme-connect.de In this molecule, the boron atom is bonded to two chlorine atoms and one ethoxy group. As with other haloboranes, it is a Lewis acid, though its acidic character is modulated by the presence of the electron-donating ethoxy group. thieme-connect.de This compound is a colorless liquid and serves as a reactive intermediate and reagent in various chemical processes. ontosight.ai Its synthesis and reactivity are characteristic of alkoxy(chloro)boranes, which are known to be thermodynamically stable against the disproportionation of their oxygen and halogen ligands under certain conditions. thieme-connect.de It is primarily valued as a precursor for generating other organoboron compounds and for its role in specific synthetic applications like hydroboration. ontosight.ai
Structure
2D Structure
Properties
IUPAC Name |
dichloro(ethoxy)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BCl2O/c1-2-6-3(4)5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUSKTVXHGPJDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167579 | |
| Record name | Dichloro-(ethoxy)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16339-28-9 | |
| Record name | Dichloroethoxyborane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16339-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloro-(ethoxy)borane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloro-(ethoxy)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Fundamental Reactivity and Mechanistic Investigations of Dichloro Ethoxy Borane
Reduction Chemistry
Dichloro-(ethoxy)borane is also a versatile reagent in reduction chemistry, demonstrating reactivity towards various oxygen- and nitrogen-containing functional groups.
Borane (B79455) and its derivatives are well-known for their ability to reduce carbonyl compounds. chemguide.co.uksavemyexams.combeilstein-journals.org Electrophilic reducing agents like borane exhibit different reactivity profiles compared to nucleophilic reagents such as sodium borohydride (B1222165). researchgate.net Dichloroborane etherates, which are structurally related to this compound, are known to reduce ketones but not esters. researchgate.netcdnsciencepub.com This chemoselectivity is a valuable feature in organic synthesis. organic-chemistry.org The reduction of aldehydes and ketones with borohydride reagents typically proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. libretexts.org The reactivity of borohydride reagents can be modulated by the cation, with more Lewis acidic cations enhancing the electrophilicity of the carbonyl group. bham.ac.uk
While specific data on the reduction of various carbonyl compounds by this compound is not detailed in the search results, its behavior can be inferred from related chloroborane (B76620) etherates. These reagents demonstrate a useful level of chemoselectivity, capable of reducing ketones while leaving ester functionalities intact. researchgate.net
The reduction of nitrogen-containing functional groups is a crucial transformation in organic chemistry, particularly for the synthesis of amines. libretexts.org
The reduction of organic azides to primary amines is a significant reaction, and various reagents have been developed for this purpose. organic-chemistry.orgresearchgate.netat.ua Dichloroborane-dimethyl sulfide (B99878) (BHCl₂·SMe₂) has been identified as a highly suitable and chemoselective reagent for the reduction of a wide range of organic azides, including primary, secondary, tertiary, and aromatic azides, to their corresponding amines in excellent yields. researchgate.netdtic.mil
This reagent exhibits remarkable chemoselectivity, as it reduces azides in the presence of other functional groups that are typically susceptible to reduction, such as esters, halides, nitriles, and even nitro groups. researchgate.netdtic.mil This high degree of selectivity allows for the targeted reduction of an azide (B81097) group within a complex molecule without the need for protecting other functional groups. wikipedia.org The reaction with BHCl₂·SMe₂ is often monitored by the evolution of nitrogen gas. dtic.mil The ability to selectively reduce an azide in the presence of an olefin, or conversely, to hydroborate an olefin in the presence of an azide, can be achieved by choosing between BHCl₂·SMe₂ and borane-THF or borane-SMe₂. researchgate.net Although the provided information focuses on dichloroborane-dimethyl sulfide, the similar electronic properties of this compound suggest it may also possess utility in the chemoselective reduction of azides.
| Azide Substrate | Reducing Agent | Outcome | Reference |
|---|---|---|---|
| n-Hexyl azide | BHCl₂·SMe₂ | Selectively reduced in the presence of esters, halides, nitriles, and nitro groups. | researchgate.netdtic.mil |
| 2-Azidoundecane | BHCl₂·SMe₂ | Complete reduction to the corresponding amine. | dtic.mil |
| Aromatic azides | BHCl₂·SMe₂ | Reduced to anilines in excellent yields. | dtic.mil |
| Aryl azides | BF₃·OEt₂ / NaI | Reduced to amines. | organic-chemistry.org |
Reduction of Nitrogen-Containing Functional Groups
Stereochemical Implications in Azide Reduction
The reduction of organic azides to primary amines is a fundamental transformation in organic synthesis. While various borane reagents can achieve this, the stereochemical outcome is of paramount importance, particularly when chiral centers are involved. Research into related haloboranes provides significant insight into the potential stereochemical implications of using this compound for azide reduction.
Studies on dichloroborane and its dimethyl sulfide complex (BHCl₂·SMe₂) have shown these reagents to be highly effective and chemoselective for the reduction of azides. researchgate.net A key finding in the broader context of alkyldichloroborane reactivity is the retention of stereochemistry. When alkyldichloroboranes react with organic azides, the stereochemistry of the original carbon-boron bond is preserved in the resulting amine product. researchgate.net This suggests a mechanism where the stereocenter is not perturbed during the reduction process.
The reduction of an azide by a borane reagent typically involves the formation of an initial adduct, followed by the loss of nitrogen gas (N₂) and subsequent hydrolysis to yield the amine. The high Lewis acidity of dichloroboranes, conferred by the two electron-withdrawing chlorine atoms, facilitates the initial coordination to the azide. The ethoxy group in this compound, while also electron-withdrawing, is a π-donor, which might modulate the Lewis acidity compared to trichloroborane, but the reagent is still expected to be highly electrophilic.
Given the established behavior of related alkyldichloroboranes, it is projected that the reduction of chiral azides with this compound would proceed with retention of configuration at any stereocenters adjacent to the azide group. The reaction likely proceeds through a pathway that avoids the formation of planar, achiral intermediates (like carbocations) at the stereocenter, thus preserving the original stereochemistry.
Comparative Reactivity and Selectivity with Other Borane Reducing Agents (e.g., Borane–Dimethyl Sulfide, Dialkylchloroboranes)
The reactivity and selectivity of borane reagents are highly dependent on the substituents attached to the boron atom. This compound possesses a unique combination of two chloro atoms and one ethoxy group, which places its reactivity profile distinctly among other common borane agents like borane-dimethyl sulfide (BMS, BH₃·SMe₂) and dialkylchloroboranes (R₂BCl).
Lewis Acidity and Reactivity:
This compound (EtOBCl₂): The two strongly electron-withdrawing chlorine atoms make EtOBCl₂ a potent Lewis acid. This high electrophilicity enhances its reactivity towards Lewis basic functional groups. It is expected to be a more aggressive reducing agent than borane complexes like BMS.
Borane-Dimethyl Sulfide (BMS): BMS is a stabilized form of borane, where the dimethyl sulfide ligand moderates the reactivity of the BH₃ monomer. wikipedia.org It is a versatile and widely used reagent for the reduction of a broad range of functional groups, including carboxylic acids, aldehydes, ketones, and amides. wikipedia.orgorganic-chemistry.org Its reactivity is generally lower than that of uncomplexed diborane (B8814927) or highly electrophilic haloboranes.
Dialkylchloroboranes (R₂BCl): The reactivity of these reagents is influenced by the steric bulk of the alkyl groups. They are more reactive than the corresponding trialkylboranes in reactions like the cleavage of ethers. researchgate.net Their Lewis acidity is generally lower than that of dichloroboranes due to the presence of electron-donating alkyl groups instead of a second chlorine atom.
Chemoselectivity: The choice of borane reagent is often dictated by the need for chemoselectivity—the ability to reduce one functional group in the presence of others.
Dichloroborane-dimethyl sulfide (BHCl₂·SMe₂), a close analog of EtOBCl₂, has demonstrated remarkable chemoselectivity. It reduces azides efficiently in the presence of other sensitive functional groups like esters, nitriles, and even olefins. researchgate.net This selectivity arises from the high affinity of the Lewis acidic dichloroborane for the azide group. By choosing between a dichloroborane and a less electrophilic reagent like BMS, one can selectively either reduce an azide in the presence of an alkene or hydroborate an alkene in the presence of an azide. researchgate.net
BMS is known for its ability to reduce carboxylic acids faster than esters, a selectivity pattern opposite to that of nucleophilic hydrides like NaBH₄. bham.ac.uk However, it readily hydroborates alkenes. wikipedia.org
Dialkylchloroboranes also exhibit unique selectivity, for instance, in the reduction of azides, where they are more reactive than trialkylboranes. researchgate.net
The following table provides a qualitative comparison of these borane reagents.
| Feature | This compound (EtOBCl₂) (Projected) | Borane-Dimethyl Sulfide (BMS) | Dialkylchloroboranes (R₂BCl) |
| Lewis Acidity | Very High | Moderate | Moderate to High |
| General Reactivity | High | Moderate | Moderate |
| Azide Reduction | High, Chemoselective | Slower, less selective | High |
| Alkene Hydroboration | Yes ontosight.ai | Yes, common reagent wikipedia.org | Yes, often sterically hindered |
| Carboxylic Acid Reduction | Likely reactive | Yes, a standard reagent organic-chemistry.org | Less common |
| Ester Reduction | Likely reactive | Slow to moderate wikipedia.org | Less common |
Hydroboration Reactions
This compound can serve as a hydroborating agent, participating in the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond. ontosight.ai This reaction is a cornerstone of organic synthesis, providing a pathway to organoborane intermediates that can be subsequently transformed into a variety of functional groups, most commonly alcohols via oxidation. wikipedia.org The fundamental principles of hydroboration, including regiochemical and stereochemical control, are well-established and apply to reactions involving EtOBCl₂.
Regiochemical Control: Anti-Markovnikov Selectivity
Hydroboration reactions are renowned for their high regioselectivity, proceeding with a net "anti-Markovnikov" addition. masterorganicchemistry.com In the reaction with an unsymmetrical alkene, the boron atom adds to the less substituted carbon of the double bond, while the hydrogen atom adds to the more substituted carbon. wikipedia.orgorganic-chemistry.org
This selectivity is governed by a combination of steric and electronic factors:
Steric Effects: The boron moiety (in this case, -B(Cl)OEt) is significantly bulkier than the hydride (H⁻) atom. Consequently, it preferentially approaches the less sterically hindered carbon atom of the alkene. umich.edu
Electronic Effects: Although the B-H bond is often considered in the context of δ⁺B-Hδ⁻ polarity, the transition state involves a partial positive charge developing on the more substituted carbon, which can better stabilize it. wikipedia.org The formation of the C-B bond typically proceeds slightly faster than the C-H bond formation in the concerted mechanism. wikipedia.org
The hydroboration of a terminal alkene with this compound, followed by a standard oxidative workup (e.g., with hydrogen peroxide and a base), would therefore yield a primary alcohol. wikipedia.orgmasterorganicchemistry.com This outcome is complementary to the Markovnikov-selective hydration of alkenes, which produces secondary alcohols.
Stereochemical Control: Syn Addition Pathways
A defining characteristic of the hydroboration reaction is its stereospecificity. The addition of the hydrogen and boron atoms across the double bond occurs on the same face of the π-system. masterorganicchemistry.comorganic-chemistry.org This mode of addition is known as syn-addition. libretexts.org
The syn-addition arises directly from the concerted mechanism of the reaction. The alkene, borane, and the forming C-H and C-B bonds all pass through a single, four-membered ring transition state. alfa-chemistry.comchemrxiv.org There is no opportunity for rotation around the original C=C bond axis, which locks the relative stereochemistry of the newly formed C-H and C-B bonds.
When this syn-addition is coupled with a subsequent oxidation step to form an alcohol, the stereochemistry is retained. The oxidation of the C-B bond to a C-OH bond proceeds with complete retention of configuration at the carbon center. masterorganicchemistry.com Therefore, the hydroboration-oxidation of a cyclic alkene like 1-methylcyclopentene (B36725) results in the cis addition of H and OH across the former double bond. masterorganicchemistry.com
Mechanistic Pathways of Concerted Hydroboration Reactions
The mechanism of hydroboration is a classic example of a concerted, pericyclic reaction. It does not involve discrete ionic or radical intermediates like carbocations, which explains the absence of skeletal rearrangements that often plague other alkene addition reactions. libretexts.orglibretexts.org
The key steps are as follows:
Complex Formation: The electron-rich π-bond of the alkene acts as a Lewis base, donating electron density to the empty p-orbital of the electrophilic boron atom, forming an initial π-complex. chemrxiv.org
Four-Centered Transition State: This complex proceeds to a four-membered transition state where the π-bond of the alkene and the σ-bond of the B-H group break simultaneously as the new C-H and C-B σ-bonds form. libretexts.orgalfa-chemistry.com
Organoborane Product: The reaction results in an organoborane where the H and B atoms have added to the same side of the original double bond (syn-addition) with anti-Markovnikov regioselectivity. chemrxiv.org
This concerted pathway ensures the high degree of regio- and stereocontrol that makes hydroboration a powerful and predictable tool in synthetic chemistry. wikipedia.orgalfa-chemistry.com
Carbon-Boron Bond Forming Reactions
This compound is a valuable reagent for the formation of carbon-boron (C-B) bonds, not only through hydroboration but also as a precursor for a wide array of other organoborane compounds. ontosight.ai These organoboranes are exceptionally versatile intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds.
The ethoxy group on this compound can be readily substituted by nucleophiles. For instance, reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) can lead to the formation of new C-B bonds, yielding alkyldichloro-, dialkylchloro-, or trialkylboranes, depending on the stoichiometry.
More significantly, this compound serves as a starting material for the synthesis of boronic esters. ontosight.ai The reaction with an alcohol in the presence of a base, or with a diol like pinacol (B44631), can replace the chlorine atoms to form a more stable dialkoxyorganoborane, commonly known as a boronic ester. These compounds are crucial in modern organic synthesis.
Example Pathway to Boronic Esters for Suzuki Coupling:
Hydroboration: An alkene or alkyne is treated with this compound to form an alkyl- or alkenyl(dichloro)(ethoxy)borane intermediate.
Transesterification: This intermediate can then be reacted with a diol, such as pinacol, often in the presence of a base to neutralize the HCl byproduct. This forms a stable, easily handled pinacol boronate ester.
Cross-Coupling: The resulting boronic ester is a key partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It reacts with an organic halide or triflate to form a new carbon-carbon bond, a process fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.ai
Beyond cross-coupling, the C-B bond formed using this compound as a precursor can be stereospecifically transformed into other functional groups, including C-O, C-N, and C-X (where X is a halogen) bonds, making it a gateway to a vast range of chemical structures. rsc.org
Borylation Reactions
Borylation reactions are fundamental to organoboron chemistry, providing pathways to synthesize valuable boronic esters and acids. This compound, as a halo(alkoxy)borane, partakes in these transformations through various mechanisms.
Direct C-H bond borylation is a powerful tool for the functionalization of unactivated organic molecules. For halo(alkoxy)boranes, this often proceeds via electrophilic aromatic substitution, analogous to Friedel-Crafts reactions. rsc.org In these strategies, the boron center acts as an electrophile, substituting a hydrogen atom on an aromatic ring. The reactivity of this compound as a Lewis acid facilitates its role as a borylating agent for arenes, leading to the formation of arylboron compounds. thieme-connect.de For instance, the production of dichloro(phenyl)borane from benzene (B151609) and boron trichloride (B1173362) exemplifies the replacement of an aryl C-H bond with a B-C bond. thieme-connect.de
While specific studies detailing the use of this compound in iridium-catalyzed C-H borylation are not prevalent, this catalytic method is a major strategy in boron chemistry, typically employing diboron (B99234) reagents. rsc.orgcore.ac.uk However, electrophilic borylation using reagents similar to this compound, such as B-chlorocatecholborane, can form highly electrophilic borenium cations in the presence of a Lewis base, which then borylate arenes. rsc.org A precious-metal-free approach for the C-H borylation of sterically hindered arenes has also been developed using a boron cluster-based electrophile, highlighting the ongoing innovation in electrophilic borylation strategies. nih.gov
Table 1: Examples of Direct C-H Borylation Strategies (Analogous Systems) This table presents examples from related borylation systems to illustrate the potential reaction pathways.
| Boron Reagent | Substrate | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Boron Trichloride | Arene | Electrophilic Aromatic Substitution | Dichloro(aryl)borane | thieme-connect.de |
| B-chlorocatecholborane/Lewis Base | Arene | Electrophilic Borylation (via borenium cation) | Aryl Catecholboronate Ester | rsc.org |
| Cs2[closo-B10H10] | Sterically Hindered Arene | Electrophilic C–H Borylation | Aryl Boronic Ester (after deconstruction) | nih.gov |
Photoinduced borylation has emerged as a significant area of research for creating carbon-boron bonds under mild conditions. researchgate.netnih.gov These reactions often proceed through radical pathways, initiated by photoredox catalysts or direct photochemical activation. researchgate.net Key mechanisms include single-electron transfer (SET) and triplet-energy transfer, which generate reactive boryl radicals. researchgate.netresearchgate.net
Electron donor-acceptor (EDA) complexes, formed between a boron-containing compound and a suitable donor, can be photoactivated to initiate radical transformations without the need for external photosensitizers. researchgate.net Another approach involves the use of N-heterocyclic carbene boranes (NHC-boranes), which can generate NHC-boryl radicals via hydrogen atom transfer (HAT) upon light irradiation in the presence of an initiator. rsc.orgchemrxiv.org These highly reactive boryl radicals can then engage in the borylation of various organic substrates. researchgate.net While these methods are at the forefront of boron chemistry, their specific application using this compound as the boryl radical precursor is not extensively documented. The high dissociation energy of B-X bonds in haloboranes makes the generation of X2B• radicals difficult, suggesting that halogen substituents are more likely to be displaced as halide ions rather than radicals in many contexts. thieme-connect.de
Carboboration Reactions with Unsaturated Substrates.thieme-connect.de
Carboboration involves the simultaneous addition of a carbon-boron bond across an unsaturated C-C bond, such as in alkenes and alkynes. nih.gov This process is a powerful method for constructing both a C-C and a C-B bond in a single step. Dichloro-(alkoxy)boranes, as Lewis acidic species, are potential reagents for these transformations.
The reactivity in carboboration is highly dependent on the nature of both the borane and the unsaturated substrate. acs.org For instance, neutral dichloroboranes like dichlorophenylborane (B1345638) have been successfully used for the 1,1-carboboration of trimethylsilyl (B98337) (TMS)-substituted alkynes. This reaction proceeds with excellent regio- and stereoselectivity, yielding vinylborane (B8500763) products that can be converted into more synthetically useful boronate esters. acs.org In reactions with propargyl esters, dichlorophenylborane can lead to either a 1,3-haloboration or a 1,1-carboboration, depending on the substitution pattern of the substrate. d-nb.info Allyldichloroborane is also known to undergo carboboration with certain alkenes. nih.gov These examples with structurally similar dichloroboranes suggest that this compound could participate in analogous carboboration reactions with activated alkynes and alkenes.
Table 2: Examples of Carboboration Reactions with Unsaturated Substrates (Analogous Systems) This table showcases the reactivity of similar dichloroboranes to infer the potential of this compound.
| Boron Reagent | Unsaturated Substrate | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Dichlorophenylborane | TMS-alkyne | 1,1-Carboboration | Vinylborane | acs.org |
| Dichlorophenylborane | Propargyl Ester | 1,1-Carboboration | Dihydrodioxaborinine | d-nb.info |
| Allyldichloroborane | Allylic Silane (B1218182) | Carboboration (Ene Reaction) | Alcohol (after oxidation) | nih.gov |
Reactivity Towards Nucleophilic Species.ontosight.ai
As a compound featuring both electron-withdrawing chlorine atoms and an ethoxy group attached to a boron center, this compound exhibits significant electrophilicity. This property governs its reactivity towards a wide range of nucleophilic species. ontosight.ai The chlorine atoms are good leaving groups, and nucleophilic substitution at the boron center is a characteristic reaction.
Reactions with nucleophiles such as water or alcohols lead to the displacement of the chloride ions, resulting in the formation of various boronic esters or boric acid. ontosight.ai This reactivity is typical of boron halides. thieme-connect.deontosight.ai The B-Cl bond is readily cleaved by strong nucleophiles. For example, related dichloro-diborane compounds have been shown to react cleanly with strong nucleophiles like n-butyllithium (nBuLi), leading to substitution of the chlorine atoms. nih.gov Similarly, the chlorine atom in related chloro(alkoxy)boranes can be selectively replaced by reacting with silylamines or lithium amide salts. thieme-connect.de This susceptibility to nucleophilic attack makes this compound a useful precursor for the synthesis of other organoborane compounds. ontosight.ai
Disproportionation and Thermal Decomposition Pathways.ontosight.ai
Alkoxy(chloro)boranes such as this compound can exhibit limited thermal stability and are prone to disproportionation. thieme-connect.de This process involves the redistribution of substituents around the boron centers. For this compound, disproportionation can lead to a mixture of boron trichloride, triethyl borate (B1201080), and other chloro(ethoxy)borane species. Prolonged heating at temperatures around 80°C has been observed to induce this transformation in higher homologues. thieme-connect.de
The decomposition of these compounds can be catalyzed by Lewis acids. For instance, the presence of catalytic amounts of iron(III) chloride, aluminum trichloride, or even other dichloro(oxy)boranes can significantly accelerate the decomposition of related alkoxy(chloro)boranes. thieme-connect.de The decomposition pathways can be complex, yielding products such as alkyl chlorides, boric oxide, boron trichloride, trialkoxyboroxines, and trialkoxyboranes. thieme-connect.de Due to this instability, purification of this compound by conventional distillation at atmospheric pressure (boiling point 77.9°C) can be challenging, often requiring fractional distillation in a high-vacuum system to minimize thermal stress. thieme-connect.de
Table 3: Decomposition Pathways of Alkoxy(chloro)boranes
| Condition | Process | Potential Products | Reference |
|---|---|---|---|
| Prolonged heating (~80°C) | Disproportionation | Boron trichloride, Trialkyl borates, Other alkoxy(chloro)boranes | thieme-connect.de |
| Heating in presence of Lewis Acid (e.g., FeCl3) | Catalyzed Decomposition | Alkyl chlorides, Boric oxide, Boron trichloride, Trialkoxyboroxines | thieme-connect.de |
Advanced Spectroscopic Characterization and Computational Studies of Dichloro Ethoxy Borane
Spectroscopic Elucidation of Molecular Structure and Bonding
Spectroscopy serves as a fundamental tool for probing the molecular architecture of Dichloro-(ethoxy)borane, offering direct insights into its atomic connectivity and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for defining the structure of this compound in solution. The analysis of ¹H, ¹³C, and ¹¹B nuclei provides a complete picture of the molecule's framework.
¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the ethoxy group. A quartet would represent the methylene (B1212753) protons (-OCH₂-), and a triplet would represent the methyl protons (-CH₃), consistent with standard spin-spin coupling patterns.
¹³C NMR: The carbon-13 spectrum would complement the proton data, displaying two resonances for the two non-equivalent carbon atoms of the ethoxy ligand.
¹¹B NMR: The ¹¹B NMR spectrum is particularly diagnostic for boron compounds. For tricoordinate boranes like this compound, the chemical shift is sensitive to the electronegativity of the substituents. The presence of one ethoxy group and two chlorine atoms results in a specific resonance. The addition of a ligand or coordinating solvent to the empty p-orbital on the boron atom would cause a characteristic upfield shift in the ¹¹B NMR spectrum, indicating a change from tricoordinate to tetracoordinate geometry sdsu.edu. The chemical shifts for organoborane compounds are typically reported relative to a boron trifluoride etherate (BF₃·Et₂O) standard rsc.org.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Inferred Structural Fragment |
|---|---|---|---|
| ¹H | 3.5 - 4.5 | Quartet | -OCH₂ CH₃ |
| ¹H | 1.0 - 1.5 | Triplet | -OCH₂CH₃ |
| ¹³C | 60 - 70 | N/A | -OC H₂CH₃ |
| ¹³C | 15 - 25 | N/A | -OCH₂C H₃ |
Note: The predicted values are based on general principles and data for structurally related compounds.
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups within the molecule by detecting the vibrations of its chemical bonds. mdpi.com Frequency assignments for related alkoxyboranes have been established, providing a basis for interpreting the spectrum of this compound. aip.org The key vibrational modes expected are associated with the B-Cl, B-O, C-O, and C-H bonds. The positions of these bands confirm the presence of the ethoxy ligand and the dichloro-boryl group.
Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| C-H stretch | 2850 - 3000 | Ethoxy group (-OCH₂CH₃) |
| C-O stretch | 1050 - 1150 | Ethoxy group (-C-O -B) |
| B-O stretch | 1300 - 1400 | Ethoxyborane (-B-O -C) |
| B-Cl stretch (asymmetric) | 950 - 1050 | Dichloroboryl group (-BCl₂ ) |
Note: The frequency ranges are approximate and based on data from analogous compounds.
Computational Chemistry and Theoretical Modeling
Computational methods provide powerful insights into the properties of molecules that can be difficult to measure experimentally, offering a theoretical framework for understanding structure, bonding, and reactivity.
Quantum mechanical calculations, especially those using Density Functional Theory (DFT), have become a standard tool for investigating borane (B79455) chemistry. researchgate.netuni-stuttgart.de The B3LYP hybrid functional is frequently employed as it provides a good balance between computational cost and accuracy for predicting the molecular structures, properties, and energetics of organoboron compounds. aps.orgmdpi.com These calculations are instrumental in complementing and rationalizing experimental findings. acs.org
DFT calculations are used to model the electronic structure of this compound, providing a detailed picture of electron distribution and chemical bonding. uni-stuttgart.de These studies can illuminate the nature of the bonds within the molecule, such as the covalent B-O and B-Cl bonds. The calculations reveal significant polarization in these bonds due to the high electronegativity of oxygen and chlorine relative to boron, which renders the boron atom highly electron-deficient and electrophilic. rsc.org
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. For this compound, the HOMO is expected to have significant contributions from the lone pairs of the oxygen and chlorine atoms, while the LUMO is anticipated to be centered on the vacant p-orbital of the boron atom. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.
A primary application of DFT is the computational analysis of reaction mechanisms. ethernet.edu.et For this compound, this includes modeling its behavior in reactions such as hydroboration or reactions with nucleophiles. ontosight.ai Computational studies can map the entire potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. fossee.in
By calculating the geometry and energy of a transition state, chemists can determine the activation energy of a reaction, which is key to understanding its rate and feasibility. fossee.incore.ac.uk For instance, modeling the nucleophilic attack on the electrophilic boron center of this compound would involve locating the transition state for the formation of a tetracoordinate boron intermediate. rsc.org This type of analysis provides profound insights into the stereochemical and regiochemical outcomes of reactions involving this reagent.
Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT) at various levels such as B3LYP)
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry offers powerful tools for the prediction and interpretation of spectroscopic data, providing insights that complement experimental findings. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical calculations can aid in the assignment of experimental spectra, help to elucidate molecular structure, and provide a deeper understanding of the electronic environment of the molecule.
For this compound, a comprehensive, publicly available dataset of predicted spectroscopic parameters appears to be absent. While online databases provide basic computed properties such as molecular weight (126.78 g/mol ) and a calculated logP of 1.485, detailed theoretical spectra are not presented. nih.govnist.gov
A theoretical analysis would typically involve the use of a specified level of theory and basis set, for instance, B3LYP/6-311++G(d,p), to generate the following data:
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C1 (CH₃) | Data not available |
| C2 (CH₂) | Data not available |
| H (CH₃) | Data not available |
| H (CH₂) | Data not available |
This table is for illustrative purposes only. The data is not currently available in the public domain.
Table 2: Hypothetical Predicted Major IR Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| B-Cl Stretch | Data not available |
| B-O Stretch | Data not available |
| C-O Stretch | Data not available |
| C-H Stretch | Data not available |
This table is for illustrative purposes only. The data is not currently available in the public domain.
The interpretation of such predicted data would provide valuable information on the electronic effects of the chloro and ethoxy substituents on the boron center and the surrounding atoms.
Molecular Dynamics Simulations to Investigate Reactivity and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations could provide critical insights into its reactivity and intermolecular interactions. For example, simulations could model the interaction of the borane with a solvent, a substrate, or a catalyst, revealing the dynamic processes that govern its chemical behavior.
Currently, there are no specific, publicly available molecular dynamics simulation studies that focus on the reactivity and interactions of this compound. Such research would be invaluable for understanding its role in chemical reactions, including the mechanisms of ligand exchange, substrate binding, and the influence of the solvent environment on its stability and reactivity.
As a Stoichiometric Reagent in Organic Synthesis
This compound and its derivatives are instrumental as stoichiometric reagents in a range of organic reactions, facilitating key bond formations and functional group manipulations.
While direct use of this compound in enantioselective reductions is not extensively documented, it serves as a precursor to chiral boranes used in such transformations. Chiral organoboranes, derived from the reaction of borane sources with chiral auxiliaries, are pivotal in asymmetric reductions of ketones and other prochiral substrates. organic-chemistry.org For instance, the well-established Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst, which is generated in situ from a chiral amino alcohol and a borane source. organic-chemistry.org These catalysts coordinate to the carbonyl oxygen of a ketone, facilitating the enantioselective delivery of a hydride from a borane reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF). organic-chemistry.org The preparation of chiral mono- and di-organoboranes from naturally occurring chiral olefins allows for the asymmetric hydroboration of prochiral olefins, leading to the synthesis of chiral alcohols. imperial.ac.uk
A notable example involves the use of diisopinocampheylborane, synthesized from α-pinene and borane, which can reduce a variety of ketones with high enantioselectivity. rsc.org This approach provides access to optically active secondary alcohols, which are valuable building blocks in the synthesis of complex molecules.
Table 1: Examples of Enantioselective Reductions using Chiral Borane Reagents
| Substrate | Chiral Reagent/Catalyst | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| Acetophenone | CBS Catalyst/BH₃·THF | (R)-1-Phenylethanol | >95% |
| Propiophenone | Diisopinocampheylborane | (R)-1-Phenyl-1-propanol | High |
This table presents illustrative data and specific values can vary based on reaction conditions.
This compound is a valuable precursor for generating organoboron reagents essential for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. ontosight.ailibretexts.org The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. libretexts.orgresearchgate.net this compound can be converted into various organoboranes, boronic acids, or boronic esters, which then participate in these coupling reactions. ontosight.aiacs.org
The general pathway involves the reaction of this compound with a Grignard or organolithium reagent to form a triorganoborane. Alternatively, it can be hydrolyzed to form ethoxyboronic acid, which can then be converted to the desired organoboronic acid or ester. ontosight.ai These organoboron compounds are relatively stable, generally have low toxicity, and are compatible with a wide range of functional groups, making them ideal for complex molecule synthesis. rsc.orgresearchgate.net
For instance, the hydroboration of alkenes or alkynes with borane derivatives generated from precursors like this compound yields alkyl- or alkenylboranes, respectively. rsc.org These can then be used directly in Suzuki-Miyaura couplings. rsc.org A significant application is the coupling of alkylboranes, derived from the hydroboration of alkenes with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), with aryl or vinyl halides. rsc.orgdicp.ac.cn
Table 2: Examples of Suzuki-Miyaura Coupling using Organoboron Reagents Derived from Borane Precursors
| Organoboron Reagent | Coupling Partner | Catalyst/Base | Product |
|---|---|---|---|
| Phenylboronic acid | Iodobenzene | Pd(PPh₃)₄ / Na₂CO₃ | Biphenyl |
| Vinylboronic acid | Bromostyrene | PdCl₂(dppf) / K₃PO₄ | 1,4-Diphenyl-1,3-butadiene |
This table provides representative examples of Suzuki-Miyaura coupling reactions.
Acylboranes, compounds featuring a carbonyl group directly attached to a boron atom, have emerged as valuable synthetic intermediates. acs.orgrsc.org this compound can serve as a starting material for the synthesis of these unique compounds. Although considered challenging to prepare for a long time, several methodologies have been developed. rsc.org
One approach involves the reaction of an acyl-anion equivalent with an electrophilic boron source. While not a direct reaction with this compound, its derivatives play a role. A more direct conceptual link involves the transformation of this compound into a nucleophilic boryl species which can then react with an acylating agent. For example, a borylzinc reagent, which can be conceptually derived from a dichloroborane, can undergo palladium-catalyzed coupling with acyl chlorides to furnish acylboranes. acs.org Another strategy involves the oxidation of α-hydroxy MIDA-boronates, which can be prepared from precursors accessible from borane derivatives. acs.org
Acylboranes exhibit unique reactivity, participating in chemoselective amide-bond forming reactions and serving as precursors to other functionalized boron derivatives. acs.orgrsc.org
Organoboranes derived from precursors like this compound are exceptionally useful for a wide array of functional group interconversions (FGIs). imperial.ac.ukmit.edu The hydroboration-oxidation reaction is a classic example, where an alkene is converted to an alcohol with anti-Markovnikov regioselectivity. wikipedia.org This two-step process involves the initial addition of a B-H bond across the double bond, followed by oxidation of the resulting organoborane with hydrogen peroxide and a base. wikipedia.org
Beyond the synthesis of alcohols, organoboranes can be transformed into a variety of other functional groups. For instance, treatment of organoboranes with halogens (e.g., iodine or bromine) in the presence of a base leads to the formation of alkyl halides. Reaction with amines or azides can produce amines, and protonolysis with carboxylic acids yields alkanes. wikipedia.org These transformations provide reliable and often stereospecific methods for introducing new functionality into organic molecules. acs.org
Table 3: Functional Group Interconversions via Organoboranes
| Starting Material | Reagent Sequence | Product Functional Group |
|---|---|---|
| Alkene | 1. Borane derivative; 2. H₂O₂, NaOH | Alcohol |
| Alkene | 1. Borane derivative; 2. Br₂, NaOMe | Alkyl Bromide |
| Alkene | 1. Borane derivative; 2. NH₂Cl | Amine |
| Alkyne | 1. Borane derivative; 2. H₂O₂, NaOH | Aldehyde/Ketone |
This table summarizes common functional group interconversions starting from alkenes and alkynes via organoborane intermediates.
Catalytic Applications in Chemical Transformations
In addition to its role as a stoichiometric reagent, derivatives of this compound can function as catalysts, particularly as Lewis acids, in various organic reactions.
The boron atom in this compound and its derivatives is electron-deficient, possessing a vacant p-orbital, which allows it to function as a Lewis acid. ontosight.aimdpi.com This Lewis acidity can be harnessed to catalyze a variety of organic transformations. While this compound itself may be too reactive for many catalytic applications due to the lability of the chloro and ethoxy groups, more robust organoboranes derived from it are effective Lewis acid catalysts. mdpi.comthieme-connect.de
A prominent example is the use of halogenated triarylboranes, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), which can be conceptually linked to the broader class of haloboranes. mdpi.comcardiff.ac.uk These strong Lewis acids can activate substrates by coordinating to lone pairs of electrons or π-systems. thieme-connect.com This activation enables a range of reactions, including Diels-Alder reactions, Friedel-Crafts alkylations, and hydrosilylations of carbonyl compounds. cardiff.ac.uknih.gov For instance, chiral borenium ions, generated from chiral amine-borane complexes, can act as potent Lewis acid catalysts for asymmetric Diels-Alder reactions. nih.gov Borane catalysts have also been shown to be effective in the hydroboration of CO₂ and alkynes. nih.govrsc.org
Table 4: Examples of Lewis Acid Catalyzed Reactions with Borane Catalysts
| Reaction Type | Substrates | Catalyst | Product |
|---|---|---|---|
| Diels-Alder | 1,3-Butadiene, Acrolein | Chiral Oxazaborolidine | Chiral Cyclohexene derivative |
| Hydrosilylation | Acetophenone, Triethylsilane | B(C₆F₅)₃ | 1-Phenyl-1-(triethylsilyloxy)ethane |
This table showcases the versatility of borane-based Lewis acid catalysts in organic synthesis.
Participation in Frustrated Lewis Pair (FLP) Chemistry
Frustrated Lewis Pair (FLP) chemistry is a paradigm in which a Lewis acid and a Lewis base are sterically prevented from forming a classical dative bond adduct. wikipedia.org This "frustration" leaves the reactivity of both the acid and base unquenched, allowing them to cooperatively activate a variety of small molecules, most notably dihydrogen (H₂). wikipedia.orgnih.gov The quintessential Lewis acids in this field are sterically encumbered boranes, with tris(pentafluorophenyl)borane, B(C₆F₅)₃, being the most prominent example. scholaris.caresearchgate.net
This compound is recognized as a Lewis acidic compound, a general characteristic of haloboranes. thieme-connect.de However, its direct participation as the Lewis acid component in a conventional FLP has not been prominently documented in the literature. The effectiveness of an FLP relies on a delicate balance between Lewis acidity and steric bulk. While this compound possesses a Lewis acidic boron center, it lacks the significant steric hindrance provided by bulky groups like the pentafluorophenyl or large alkyl substituents that are characteristic of established FLP boranes. scholaris.canih.gov This lower steric profile means it would likely form a stable adduct with a Lewis base rather than a "frustrated" pair.
The field of FLP chemistry has seen extensive development in tuning the electronic and steric properties of the borane component to optimize reactivity. Research has systematically explored various boranes to find the ideal Lewis acidity for specific transformations, such as the hydrogenation of electron-poor olefins. nih.gov This has led to the synthesis and application of a wide array of highly fluorinated triarylboranes. scholaris.canih.gov
| Lewis Acid | Key Features | Typical Lewis Base Partner | Small Molecule Activated | Reference |
|---|---|---|---|---|
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | High Lewis acidity, high steric bulk | Tricyclohexylphosphine (PCy₃), tBu₃P | H₂, SO₂, Olefins | wikipedia.orgnih.gov |
| Tris(2,4,6-trifluorophenyl)borane | Tuned Lewis acidity for specific substrates | 1,4-diazabicyclo[2.2.2]octane (DABCO) | H₂ for electron-deficient olefins | nih.gov |
| This compound | Moderate Lewis acidity, low steric bulk | Not typically used in FLPs | N/A | thieme-connect.de |
Catalysis in Hydrosilylation Reactions
Borane-catalyzed hydrosilylation, particularly of carbonyl compounds, has emerged as a powerful metal-free reduction method. The most effective catalysts for these transformations are again strong, electrophilic boranes such as B(C₆F₅)₃. researchgate.netacs.org The generally accepted mechanism does not involve the conventional activation of the carbonyl group by the Lewis acid. Instead, extensive mechanistic studies point to an unusual "silane activation" pathway. researchgate.netnih.gov In this process, the borane activates the silane (B1218182), likely through hydride abstraction, to generate a highly reactive silylium (B1239981) species which is then attacked by the carbonyl substrate. The resulting hydridoborate anion then delivers the hydride to complete the reduction. researchgate.net
There is no direct evidence in the literature of this compound itself being employed as a primary catalyst for hydrosilylation reactions. Its reactivity profile, including its susceptibility to decomposition and reaction with nucleophiles, may complicate its catalytic cycle. thieme-connect.de However, the fundamental requirement for this catalysis is a sufficiently Lewis acidic boron center to activate the silane. acs.orgnih.gov While B(C₆F₅)₃ is exceptionally effective due to its strong electrophilicity, other boranes have been investigated. For example, DFT calculations suggest that the silane-activation mechanism is less favorable for boron trifluoride (BF₃) compared to B(C₆F₅)₃, highlighting that the nature of the boron Lewis acid is critical. acs.orgnih.gov
| Catalyst | Substrate Type | Proposed Mechanism | Key Characteristics | Reference |
|---|---|---|---|---|
| B(C₆F₅)₃ | Aldehydes, Ketones, Esters | Silane Activation | High efficiency, broad scope | researchgate.netibs.re.kr |
| BF₃ | Carbonyls | Less effective via silane activation | Weaker electrophilicity towards hydride | acs.orgnih.gov |
| Heterogenized Piers' Borane | Imines, Carbonyls | Silane Activation | Magnetically recyclable | bohrium.com |
Given its status as a haloborane, this compound possesses Lewis acidity that could, in principle, enable it to activate silanes. thieme-connect.de However, its practical application as a hydrosilylation catalyst remains unexplored and would likely be overshadowed by more stable and active systems like B(C₆F₅)₃. Its primary value in this context would be as a simple starting material for the synthesis of more elaborate borane catalysts.
Development of New Synthetic Methodologies
The most significant contribution of this compound to synthetic chemistry lies in its role as a versatile and accessible precursor for a wide range of other valuable organoboron reagents. ontosight.ai It is readily prepared by the controlled reaction of boron trichloride (B1173362) with ethanol (B145695) or triethyl borate (B1201080). thieme-connect.de This simple dihaloborane serves as a key building block for the development of more complex synthetic methodologies.
The two chlorine atoms on the boron center are excellent leaving groups, readily displaced by a variety of nucleophiles. This reactivity is the foundation of its utility. Reaction with alcohols or diols, often in the presence of a base, provides a straightforward route to boronic esters. Similarly, reaction with two equivalents of an organometallic reagent, such as a Grignard or organolithium reagent, followed by aqueous workup, yields boronic acids. wikipedia.orgrsc.org
These transformations are critical because the resulting boronic acids and esters are cornerstone reagents in modern organic synthesis, most famously as the nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. ontosight.airsc.org This palladium-catalyzed reaction forges carbon-carbon bonds with high efficiency and functional group tolerance, and the ability to generate the necessary boronic acid/ester precursors from simple materials like this compound is fundamental to its broad application. ontosight.ai
Furthermore, this compound can serve as a hydroborating agent, offering an alternative to more traditional borane sources for the conversion of alkenes to alcohols. ontosight.ai
| Reactant(s) | Product Type | General Application | Reference |
|---|---|---|---|
| 2 R-MgX or 2 R-Li, then H₃O⁺ | Boronic Acid (RB(OH)₂) | Suzuki-Miyaura coupling, Petasis reaction | wikipedia.orgrsc.org |
| Diol (e.g., Pinacol) | Boronic Ester (e.g., Pinacol (B44631) boronate) | Suzuki-Miyaura coupling, Miyaura borylation | ontosight.airsc.org |
| Alkene | Alkylborane intermediate | Hydroboration-oxidation (synthesis of alcohols) | ontosight.ai |
Through these fundamental transformations, this compound provides an entry point for the development of numerous synthetic methods that rely on the versatile chemistry of organoboron compounds.
Utility in the Synthesis of Complex Molecules and Advanced Intermediates
The value of this compound as a foundational reagent is ultimately demonstrated by its indirect but crucial role in the synthesis of complex, high-value molecules, including pharmaceuticals. While the final synthetic steps may employ a more functionalized boronic acid or ester, the genesis of that key boron-containing fragment can often be traced back to simple precursors like dihaloboranes.
A prime example is the synthesis of the peptide boronic acid drug Ixazomib , an oral proteasome inhibitor approved for the treatment of multiple myeloma. mdpi.comacs.org The molecular structure of Ixazomib contains a chiral α-aminoboronic acid moiety, which is key to its biological activity. google.com The synthesis of Ixazomib and related peptide boronic acids involves the coupling of a chiral boronic acid fragment with a peptide chain. researchgate.netrsc.org
The synthesis of the required chiral α-amino boronic acid intermediates, such as (R)-(1-amino-3-methylbutyl)boronic acid, is a significant challenge. Many synthetic routes start from a protected boronic acid, often as a chiral ester like a pinanediol boronate. google.com The fundamental C-B bond in this critical intermediate is typically formed by reacting a suitable organometallic species with a boron electrophile. This compound or its parent, boron trichloride, followed by esterification, represents a classical and fundamental method for creating the boronic acid functionality that is central to the final drug molecule. wikipedia.orgrsc.org Solid-phase syntheses have been developed to streamline the production of boronic acid peptides like Ixazomib, further highlighting the importance of efficient access to the core boronic acid building blocks. researchgate.netrsc.org
| Target Molecule | Key Boron Intermediate | Role of Intermediate | Plausible Precursor | Reference |
|---|---|---|---|---|
| Ixazomib | (R)-(1-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)boronic acid pinanediol ester | Chiral building block for amide coupling | This compound | google.comrsc.org |
| Leukotriene B₄ Precursor | Alkenyl disiamylborane | Nucleophile in Suzuki-Miyaura coupling | Disiamylborane (derived from borane) | rsc.org |
Therefore, while this compound may not appear in the final, published steps of a complex synthesis, its role as a readily available and reactive source of electrophilic boron is indispensable for creating the advanced boronic acid and ester intermediates that are. ontosight.ai
Conclusion
Dichloro-(ethoxy)borane, C₂H₅OBCl₂, is a notable member of the haloborane family of reagents. It is a colorless, reactive liquid synthesized primarily through the controlled reaction of boron trichloride (B1173362) with either ethanol (B145695) or triethyl borate (B1201080). Its chemical behavior is defined by the electrophilic nature of its boron center, making it a useful precursor for a range of other organoboron compounds and a reagent in its own right for reactions such as hydroboration. Its utility in providing access to intermediates for powerful synthetic methods like the Suzuki-Miyaura coupling underscores its significance within the broader landscape of contemporary organic synthesis.
Future Directions and Emerging Research Avenues
Exploration of Dichloro-(ethoxy)borane in Novel Catalytic Systems
The inherent Lewis acidity of this compound, a consequence of the electron-deficient boron center, positions it as a prime candidate for exploration in novel catalytic systems. While highly fluorinated boranes like B(C6F5)3 have demonstrated remarkable activity as catalysts for a variety of organic transformations, including hydrosilylation, carbon-carbon bond formation, and deoxygenation reactions, the catalytic potential of simpler, cost-effective boranes such as this compound is an area ripe for investigation. mdpi.comnih.gov
Future research is anticipated to focus on harnessing the Lewis acidity of this compound for reactions that are currently reliant on expensive transition metal catalysts. mdpi.com This includes its potential application in Friedel-Crafts alkylations, aldol (B89426) reactions, and cycloadditions. Furthermore, this compound could serve as a precursor for the in situ generation of more complex, catalytically active borane (B79455) species. For instance, reaction with chiral ligands could generate chiral Lewis acids for asymmetric catalysis.
Another emerging avenue is the heterogenization of borane catalysts to enhance their recyclability and ease of separation. nih.govnih.gov Future studies may involve immobilizing this compound or its derivatives onto solid supports, such as polymers or silica, to create robust and reusable catalytic systems. nih.gov The development of porous borane cluster polymers has also shown promise for creating solid Lewis acid catalysts with tunable properties. nih.gov Exploring the incorporation of the this compound motif into such frameworks could lead to new materials with unique catalytic activities.
Table 1: Potential Catalytic Applications of this compound
| Reaction Type | Potential Role of this compound | Anticipated Advantages |
| Hydrosilylation | Lewis acid catalyst to activate Si-H bonds | Metal-free alternative, potentially milder reaction conditions |
| Friedel-Crafts Alkylation | Activation of electrophiles | Cost-effective, readily available catalyst |
| Asymmetric Synthesis | Precursor to chiral Lewis acid catalysts | Access to new catalytic structures for stereocontrol |
| Polymerization | Initiator or co-catalyst | Control over polymer properties |
Advanced Computational Studies for Predictive Reactivity and Material Design
Computational chemistry offers a powerful toolkit for understanding and predicting the behavior of reactive molecules like this compound. While extensive computational studies have been performed on various boranes to elucidate their energetics, geometry, and reactivity, specific theoretical investigations into this compound are an emerging field. researchgate.net Future research will likely employ Density Functional Theory (DFT) and other ab initio methods to model its reactivity and guide experimental design.
Advanced computational studies can provide deep insights into the reaction mechanisms involving this compound. For example, modeling the transition states of catalyzed reactions can help in optimizing reaction conditions and in the rational design of more efficient catalysts. researchgate.net Furthermore, computational screening can be used to predict the outcomes of reactions with a wide range of substrates, accelerating the discovery of new synthetic applications.
In the realm of material design, computational modeling can predict the properties of polymers or materials derived from this compound. By simulating the electronic and structural characteristics of these materials, researchers can tailor their properties for specific applications, such as in electronics or as specialized polymers. The correlation between computed properties, like spin density or charge population, and the reactivity of boron-centered radicals has been established for other borane systems and could be applied to predict the behavior of this compound in radical-mediated processes. researchgate.net
Table 2: Focus Areas for Computational Studies on this compound
| Computational Method | Research Objective | Potential Impact |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms and transition states | Rational catalyst design and reaction optimization |
| Ab initio Molecular Dynamics | Simulate reaction dynamics and solvent effects | Deeper understanding of reactivity in complex environments |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model interactions with large biomolecules or surfaces | Design of targeted reagents or surface-functionalized materials |
| Property Prediction Algorithms | Screen for potential applications in materials science | Accelerated discovery of novel materials with desired properties |
Expansion of Synthetic Applications in Stereocontrolled Transformations
The development of methods for asymmetric synthesis is a cornerstone of modern organic chemistry, and organoboron reagents have been instrumental in this field. iupac.orgacsgcipr.org Chiral organoboranes are widely used for the stereoselective synthesis of alcohols and other chiral molecules. iupac.orgnih.gov While much of the focus has been on reagents derived from terpenes like α-pinene, there is significant potential to expand the scope of stereocontrolled transformations using precursors like this compound. acsgcipr.org
A key future direction is the use of this compound as a starting material for the synthesis of novel chiral Lewis acids. By reacting it with readily available chiral diols, amino alcohols, or other ligands, a diverse library of catalysts can be generated. These new catalysts could offer unique selectivity and reactivity profiles in asymmetric reactions such as Diels-Alder, aldol, and ene reactions.
Furthermore, this compound can be a precursor to chiral boronate esters, which are versatile intermediates in asymmetric synthesis. iupac.org The development of new protocols for the enantioselective conversion of this compound into these valuable building blocks would open up new pathways for the synthesis of complex, optically active molecules. This aligns with the broader goal of expanding the "boron route" to asymmetric synthesis, which has proven to be a powerful and versatile strategy. iupac.org
Development of this compound-mediated Green Chemistry Protocols
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly guiding chemical research. scispace.comwisdomlib.org Boron-based reagents, in general, are often considered more environmentally benign than many heavy metal reagents, and there is a significant opportunity to develop green chemistry protocols mediated by this compound.
Future research in this area will likely focus on several key aspects. One is the use of this compound in catalytic amounts to replace stoichiometric reagents, thereby improving atom economy and reducing waste. nih.gov Its ability to function as a Lewis acid catalyst under mild conditions could also lead to more energy-efficient processes.
Another avenue is the development of reactions in environmentally friendly solvents, such as water or bio-derived solvents, where this compound or its derivatives can function effectively. Recent work on the green synthesis of borane-amines using water and ethyl acetate (B1210297) as solvents highlights the potential for developing more sustainable protocols. purdue.edu Additionally, designing processes where this compound can be easily recovered and recycled would further enhance the green credentials of its applications. The development of magnetically recyclable borane Lewis acid catalysts is a step in this direction, offering a template for future innovations with other borane systems. nih.govresearchgate.net
Table 3: Green Chemistry Objectives for this compound
| Green Chemistry Principle | Application to this compound Chemistry |
| Atom Economy | Use as a catalyst rather than a stoichiometric reagent. |
| Safer Solvents and Auxiliaries | Development of reactions in water, ionic liquids, or solvent-free conditions. |
| Design for Energy Efficiency | Catalyzing reactions at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Synthesis of chiral ligands from renewable sources for use with this compound. |
| Catalysis | Exploration of novel catalytic activities to replace less sustainable methods. |
Q & A
Q. What are the optimal synthetic routes for preparing Dichloro-(ethoxy)borane, and how can purity be ensured?
this compound is typically synthesized via reactions between boron halides (e.g., BCl₃) and alkoxy precursors. A common approach involves substituting chlorine atoms in BCl₃ with ethoxy groups under controlled anhydrous conditions. Purity is ensured through vacuum distillation and characterization via ¹¹B NMR spectroscopy, where the absence of BCl₃ (δ ≈ 0 ppm) and B(OR)₃ (δ ≈ 18–22 ppm) confirms successful synthesis . For intermediates, GC-MS or FT-IR can identify contaminants like residual alcohols or halides .
Q. How can spectroscopic techniques distinguish this compound from structurally similar organoboranes?
- ¹¹B NMR : this compound exhibits a distinct chemical shift between 30–40 ppm due to mixed chloro/ethoxy substitution, contrasting with BCl₃ (δ ≈ 0 ppm) or triethoxyborane (δ ≈ 18–22 ppm) .
- IR Spectroscopy : B-Cl stretching (~780 cm⁻¹) and B-O-C vibrations (~1050–1150 cm⁻¹) confirm the hybrid bonding environment.
- Mass Spectrometry : Molecular ion peaks at m/z corresponding to [C₂H₅O-BCl₂]+ (calc. ~142.4) and isotopic patterns for boron/chlorine aid identification .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its moisture sensitivity and potential hydrolysis to HCl, strict anhydrous conditions (e.g., Schlenk lines, dry solvents) and PPE (gloves, face shields) are mandatory. Secondary containment and neutralization traps (e.g., sodium bicarbonate) are recommended for spill management .
Advanced Research Questions
Q. How does the ethoxy group in this compound influence its reactivity in hydroboration reactions compared to other alkyl/aryl boranes?
The ethoxy group’s electron-donating effect stabilizes the boron center, reducing Lewis acidity and altering regioselectivity. For example, in hydroboration of α,β-unsaturated carbonyls, this compound may favor 1,2-addition over 1,4-addition due to reduced electrophilicity. Contrast this with BH₃·THF, which exhibits higher reactivity but lower selectivity .
Q. What computational methods are suitable for predicting the thermodynamic stability and reaction pathways of this compound?
- Benson Group Additivity : Estimates standard enthalpies of formation (ΔHf°) by summing contributions from B-Cl, B-O, and C-O bonds. For this compound, ΔHf° ≈ 120–150 kJ/mol (based on analogous organoboranes) .
- DFT Calculations : Optimize geometry and transition states (e.g., B3LYP/6-31G*). Compare activation energies for hydrolysis vs. alkoxy exchange reactions .
Q. How can this compound be applied in asymmetric catalysis, and what challenges arise in stereocontrol?
The compound serves as a precursor for chiral boronates. For instance, coupling with enantiopure diols (e.g., cis-1,2-aminoindanol derivatives) forms boronate esters for asymmetric allylation. Challenges include configurational instability at boron; low temperatures (-40°C) and bulky ligands mitigate racemization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
